4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chloro, fluoro, and methoxy substituents. Common reagents used in these steps include halogenating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove or alter specific substituents.
Substitution: Common in modifying the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new halogen or alkyl groups.
Scientific Research Applications
3-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
3-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER stands out due to its specific combination of substituents, which confer unique chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H18ClFN2O2 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18ClFN2O2/c1-28-19-7-3-5-15(13-19)22-21(24)23(16-6-4-8-20(14-16)29-2)27(26-22)18-11-9-17(25)10-12-18/h3-14H,1-2H3 |
InChI Key |
NVFASORKZPXPOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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